molecular formula C10H6F6O2 B079233 1,1,1,3,3,3-Hexafluoroisopropyl benzoate CAS No. 10315-85-2

1,1,1,3,3,3-Hexafluoroisopropyl benzoate

Cat. No.: B079233
CAS No.: 10315-85-2
M. Wt: 272.14 g/mol
InChI Key: NHVPGKSKRBHDGH-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoroisopropyl benzoate is an organic compound characterized by the presence of a benzoate ester linked to a hexafluoropropan-2-yl group. This compound is notable for its unique chemical properties, which are influenced by the presence of fluorine atoms. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,3,3,3-Hexafluoroisopropyl benzoate can be synthesized through the esterification of benzoic acid with 1,1,1,3,3,3-hexafluoropropan-2-ol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of 1,1,1,3,3,3-hexafluoropropan-2-yl benzoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,3,3,3-Hexafluoroisopropyl benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of aqueous acids or bases, leading to the formation of benzoic acid and 1,1,1,3,3,3-hexafluoropropan-2-ol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions are commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed:

    Hydrolysis: Benzoic acid and 1,1,1,3,3,3-hexafluoropropan-2-ol.

    Reduction: 1,1,1,3,3,3-Hexafluoropropan-2-ol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoroisopropyl benzoate finds applications in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition assays.

    Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its bioactivity and pharmacokinetics.

    Industry: It is employed in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism by which 1,1,1,3,3,3-hexafluoropropan-2-yl benzoate exerts its effects is primarily through its interaction with molecular targets in chemical reactions. The presence of fluorine atoms enhances the compound’s electronegativity, influencing its reactivity and interaction with other molecules. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

    1,1,1,3,3,3-Hexafluoropropan-2-ol: A precursor in the synthesis of 1,1,1,3,3,3-hexafluoropropan-2-yl benzoate, sharing similar fluorinated properties.

    1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Another fluorinated compound with applications in organic synthesis and polymer chemistry.

Uniqueness: 1,1,1,3,3,3-Hexafluoroisopropyl benzoate is unique due to its ester linkage, which imparts distinct chemical properties compared to its alcohol and phenol counterparts. The ester group enhances its solubility and reactivity, making it a versatile compound in various applications.

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O2/c11-9(12,13)8(10(14,15)16)18-7(17)6-4-2-1-3-5-6/h1-5,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVPGKSKRBHDGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80312375
Record name 1,1,1,3,3,3-hexafluoropropan-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10315-85-2
Record name NSC254060
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254060
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,1,3,3,3-hexafluoropropan-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the dihedral angles observed in the crystal structure of the compound formed with silver(I) and 4,4′-bipyridine?

A1: The research paper [] describes the crystal structure of a polymeric compound formed by 4-[2-(4-carboxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzoate, silver(I) ions, and 4,4′-bipyridine. The dihedral angles between different aromatic rings within the structure provide insights into its conformation:

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